

Application Notes and Protocols for c-Met-IN-13 in Cell Culture

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Compound of Interest

Compound Name: c-Met-IN-13

Cat. No.: B12404531

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For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, migration, and invasion in many human cancers.^[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous malignancies, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing **c-Met-IN-13** in cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

c-Met-IN-13 exerts its biological effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected include the RAS/MAPK, PI3K/Akt, and STAT3 pathways, which are crucial for cancer cell growth and survival.^{[2][3][4][5]}

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **c-Met-IN-13**.

Table 1: In Vitro Kinase Inhibitory Activity of **c-Met-IN-13**[\[1\]](#)

Kinase	IC ₅₀ (nM)
c-Met	2.43
c-kit	4.42
Flt-3	6.15
Ron	18.64
VEGFR-2	295
Flt-4	540
EGFR	>10000

Table 2: Cytotoxic Activity of **c-Met-IN-13** in Cancer Cell Lines[\[1\]](#)

Cell Line	Cancer Type	IC ₅₀ (μM)
H460	Non-small cell lung cancer	0.14
HT-29	Colorectal cancer	0.20
MKN-45	Gastric cancer	0.26

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of **c-Met-IN-13** on a cancer cell line of interest.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

- **c-Met-IN-13** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **c-Met-IN-13** in complete growth medium. It is recommended to start with a concentration range of 0.01 μ M to 10 μ M. A vehicle control (DMSO) should also be included.
- Remove the medium from the wells and add 100 μ L of the prepared **c-Met-IN-13** dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.^[1]
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

2. Western Blot Analysis of c-Met Phosphorylation

This protocol allows for the assessment of **c-Met-IN-13**'s ability to inhibit c-Met phosphorylation.

Materials:

- Cancer cell line with known c-Met expression
- Complete growth medium
- **c-Met-IN-13**
- Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
- 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Serum-starve the cells for 12-24 hours if investigating ligand-induced phosphorylation.
- Pre-treat the cells with various concentrations of **c-Met-IN-13** (e.g., 0.1, 1, 10 μ M) for 2-4 hours.
- If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **c-Met-IN-13**.

Materials:

- Cancer cell line
- Complete growth medium
- **c-Met-IN-13**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit

- Flow cytometer

Protocol:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with **c-Met-IN-13** at concentrations around the determined IC₅₀ value for 24-48 hours.
- Collect both the floating and adherent cells.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Incubate for 15 minutes at room temperature in the dark.[\[8\]](#)
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of **c-Met-IN-13** on cancer cell migration.

Materials:

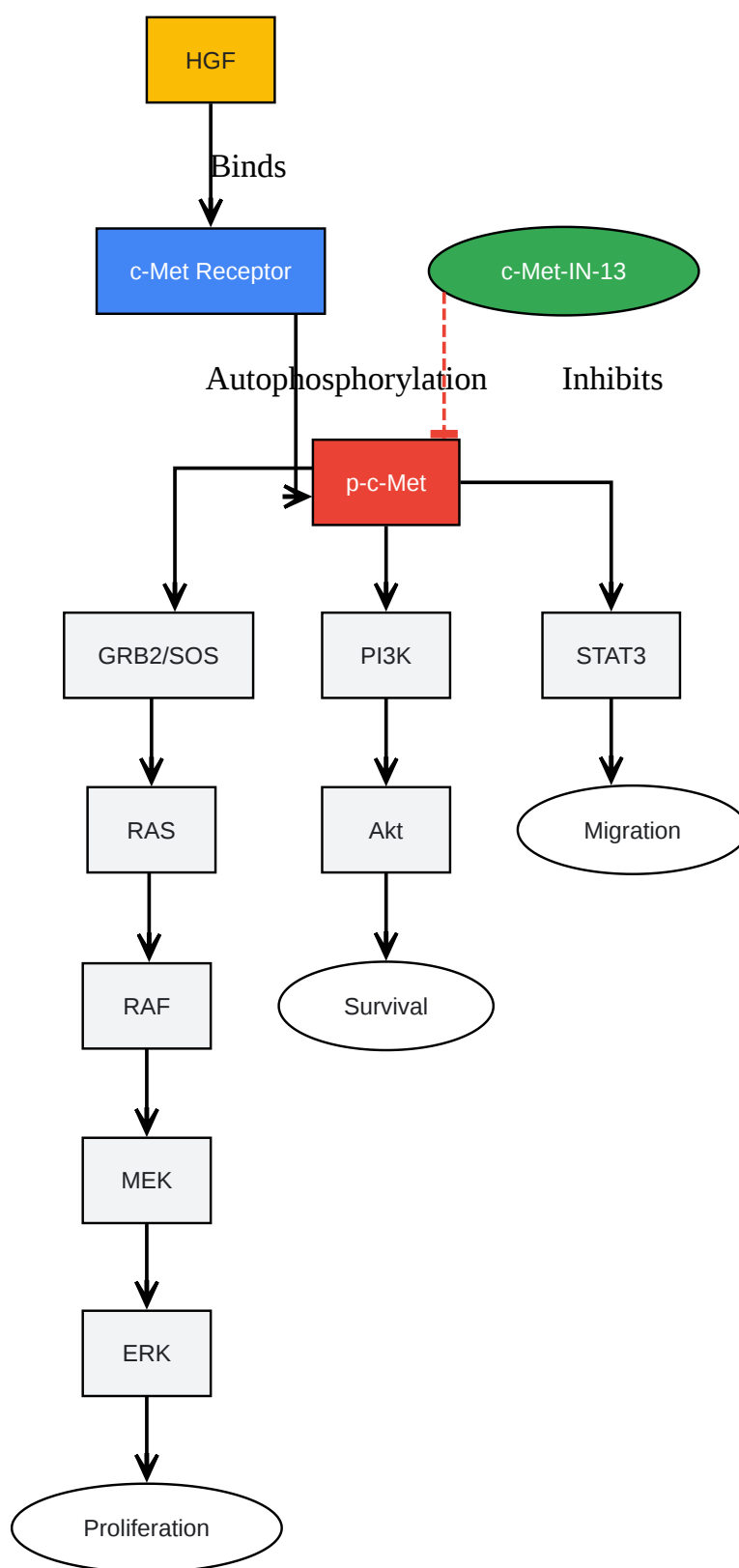
- Cancer cell line
- Serum-free medium
- Complete growth medium (as a chemoattractant)
- **c-Met-IN-13**
- Transwell inserts (8 µm pore size)
- 24-well plates

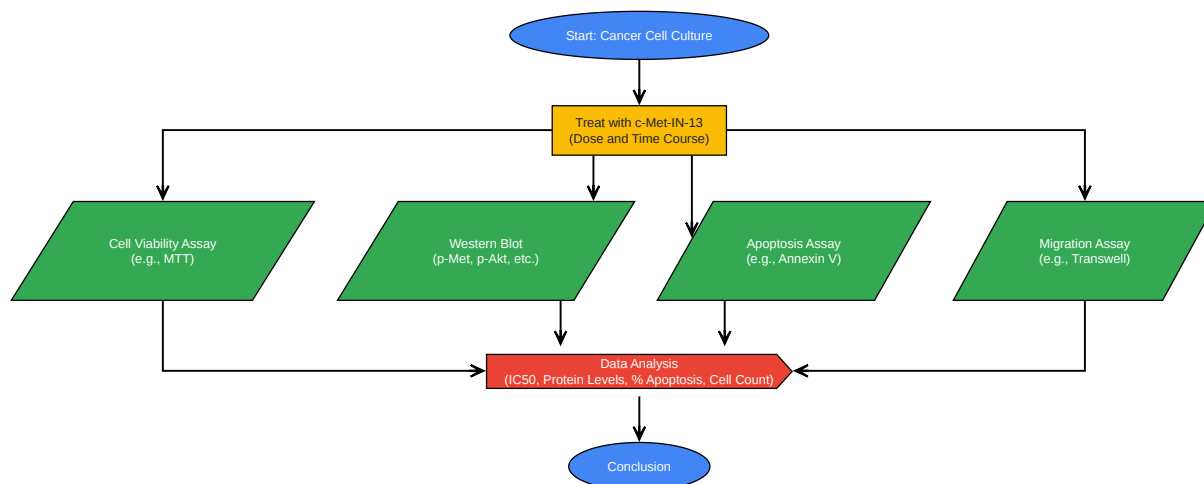
- Cotton swabs
- Methanol
- Crystal Violet staining solution

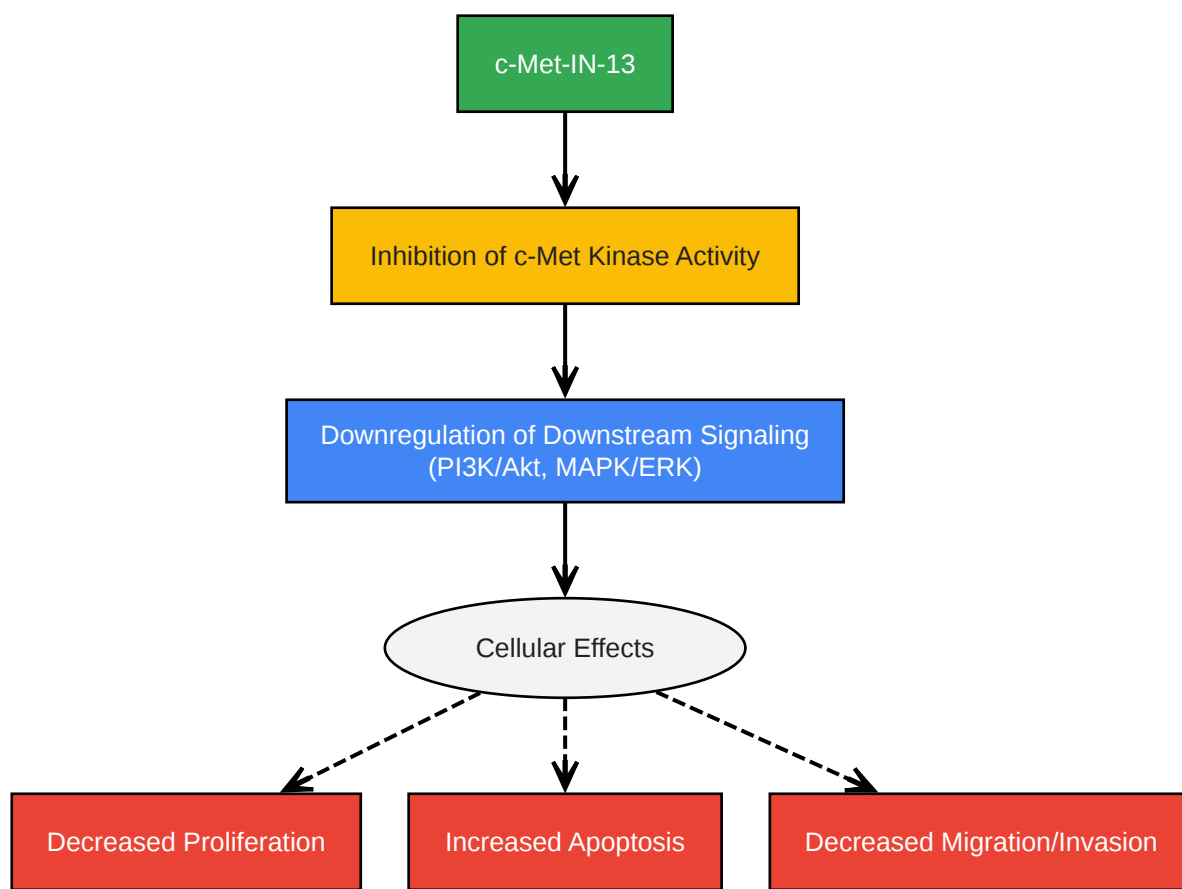
Protocol:

- Seed cells in a 6-well plate and treat with **c-Met-IN-13** at sub-lethal concentrations for 24 hours.
- Resuspend the treated cells in serum-free medium at a concentration of 1×10^5 cells/mL.
- Add 200 μ L of the cell suspension to the upper chamber of the Transwell insert.
- Add 600 μ L of complete growth medium to the lower chamber.[9]
- Incubate for 12-24 hours at 37°C.
- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface with methanol for 10 minutes.
- Stain the cells with Crystal Violet for 20 minutes.
- Wash the inserts with water and allow them to air dry.
- Count the number of migrated cells in several random fields under a microscope.

Visualizations







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